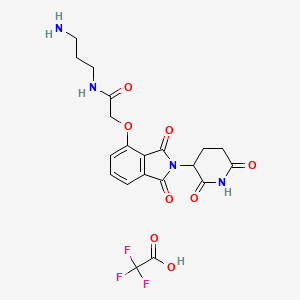Thalidomide-O-amido-C3-NH2 TFA
CAS No.: 2022182-58-5
Cat. No.: VC2903042
Molecular Formula: C20H21F3N4O8
Molecular Weight: 502.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2022182-58-5 |
|---|---|
| Molecular Formula | C20H21F3N4O8 |
| Molecular Weight | 502.4 g/mol |
| IUPAC Name | N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7) |
| Standard InChI Key | OKTNKIORKNBBAG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O |
Introduction
Thalidomide-O-amido-C3-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimera) technology. This compound is designed for research purposes, particularly in the field of targeted protein degradation, where it can be conjugated to target proteins to facilitate their degradation by the ubiquitin-proteasome system .
Chemical Details:
| Property | Value |
|---|---|
| CAS No. | 2022182-58-5 |
| Molecular Formula | C20H21F3N4O8 |
| Molecular Weight | 502.40 g/mol |
| Purity | >98% |
| SMILES | O=C(NCCCN)COC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O.OC(C(F)(F)F)=O |
| Storage | Store lyophilized at -20°C, keep desiccated |
Synthesis and Application
The synthesis of Thalidomide-O-amido-C3-NH2 TFA involves the incorporation of a thalidomide-based cereblon ligand, which is known for its ability to bind to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for degradation by the proteasome, making it a valuable tool in PROTAC technology .
Stock Solution Preparation:
| Concentration | Solvent Volume (mL) for 1 mg, 5 mg, 10 mg |
|---|---|
| 0.1 mM | 19.9 mL, 99.52 mL, 199.04 mL |
| 0.5 mM | 3.98 mL, 19.9 mL, 39.81 mL |
| 1 mM | 1.99 mL, 9.95 mL, 19.9 mL |
| 5 mM | 0.4 mL, 1.99 mL, 3.98 mL |
Research Findings and Applications
Thalidomide-O-amido-C3-NH2 TFA is primarily used in research settings to explore the potential of PROTAC technology in targeted protein degradation. This technology has shown promise in various therapeutic areas, including oncology, by enabling the selective degradation of disease-causing proteins .
The compound's ability to incorporate into PROTACs makes it a versatile tool for studying protein function and developing novel therapeutic strategies. Its application is not limited to cancer but also extends to other diseases where targeted protein degradation could offer therapeutic benefits .
Safety and Handling
Thalidomide-O-amido-C3-NH2 TFA is classified as a hazardous substance, with hazard statements including H301 (toxic if swallowed), H312 (harmful in contact with skin), and H361 (suspected of damaging fertility or the unborn child). It requires careful handling and storage, following appropriate safety protocols to minimize exposure risks .
Precautionary Statements:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
P270: Do not eat, drink or smoke when using this product.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash before reuse.
-
P301+P310+P330: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume